3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromobenzyl group attached to a sulfanyl moiety, which is further connected to a triazinoindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with bromobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 100-150°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of polyphosphoric acid as a catalyst has been reported to enhance the yield and purity of the final product . Additionally, the reaction can be carried out under reduced pressure to remove any volatile by-products and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to 100°C.
Substitution: Sodium hydroxide, potassium carbonate; reaction conditions100-150°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives at the bromobenzyl group.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can induce apoptosis in cancer cells by activating the mitochondrial pathway and promoting the release of cytochrome c . The compound’s ability to interact with DNA and RNA also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole .
- 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole .
- 3-(aroylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole .
Uniqueness
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs, making it a valuable intermediate in organic synthesis . Additionally, its potential anticancer activity sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4S/c1-22-14-8-3-2-7-13(14)15-16(22)19-17(21-20-15)23-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBEPOCFBIYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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